molecular formula C24H16N2 B11927273 1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne

1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne

Cat. No.: B11927273
M. Wt: 332.4 g/mol
InChI Key: GOPOAAAAUVXGJK-UHFFFAOYSA-N
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Description

1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne is an organic compound with the molecular formula C24H16N2 and a molecular weight of 332.4 g/mol It is characterized by the presence of two pyridine rings attached to a central ethyne moiety through phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne can be synthesized through several methods. One common approach involves the Sonogashira cross-coupling reaction. In this method, 4-iodopyridine is coupled with 1,2-diethynylbenzene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a viable option for large-scale synthesis. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the ethyne moiety to an ethylene or ethane group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the ethyne group.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Ethylene or ethane derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne is primarily related to its ability to coordinate with metal ions. The pyridine rings act as ligands, forming stable complexes with various metal ions. These metal-organic frameworks exhibit unique properties such as luminescence, which can be harnessed for applications in sensing and imaging . The coordination with metal ions also influences the compound’s electronic properties, making it suitable for use in optoelectronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(4-(pyridin-4-yl)phenyl)ethyne is unique due to its ethyne linkage, which imparts rigidity and planarity to the molecule. This structural feature enhances its ability to form stable metal-organic frameworks with desirable properties for various applications. Additionally, the presence of pyridine rings allows for versatile functionalization, making it a valuable compound in synthetic chemistry and materials science.

Properties

Molecular Formula

C24H16N2

Molecular Weight

332.4 g/mol

IUPAC Name

4-[4-[2-(4-pyridin-4-ylphenyl)ethynyl]phenyl]pyridine

InChI

InChI=1S/C24H16N2/c1(19-3-7-21(8-4-19)23-11-15-25-16-12-23)2-20-5-9-22(10-6-20)24-13-17-26-18-14-24/h3-18H

InChI Key

GOPOAAAAUVXGJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC=C(C=C2)C3=CC=NC=C3)C4=CC=NC=C4

Origin of Product

United States

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